6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 728898-91-7) is a substituted tetrahydropyrimidine-dione derivative. Its molecular formula is C₁₉H₂₃N₅O₂, and it features a benzyl group at the N1 position and a cyclohexenylethylamino substituent at the C5 position of the pyrimidine-dione core.
Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogues with similar scaffolds.
Properties
IUPAC Name |
6-amino-1-benzyl-5-[2-(cyclohexen-1-yl)ethylamino]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c20-17-16(21-12-11-14-7-3-1-4-8-14)18(24)22-19(25)23(17)13-15-9-5-2-6-10-15/h2,5-7,9-10,21H,1,3-4,8,11-13,20H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXITSQBTTTWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 554423-30-2) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.42 g/mol. Its structure features a benzyl group and a cyclohexene moiety, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 6-amino-1-benzyl derivatives exhibit various biological activities, including:
- Anticancer Activity : Some Mannich bases related to this compound have been noted for their cytotoxic effects against cancer cell lines. They may induce apoptosis or inhibit cell proliferation through various mechanisms, including interference with DNA synthesis or cell cycle regulation .
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The presence of the amino and carbonyl groups in the structure may enhance these effects by facilitating interactions with microbial targets .
- Cholinesterase Inhibition : Compounds with structural similarities have shown inhibitory activity against cholinesterase enzymes (e.g., butyrylcholinesterase), which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Studies
In a study evaluating the cytotoxicity of various Mannich bases, compounds structurally related to 6-amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine were tested against multiple cancer cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency against hepatoma and leukemia cells .
Antimicrobial Activity
A comprehensive screening of related compounds revealed that they possess broad-spectrum antimicrobial activity. For instance, derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
Case Studies
Scientific Research Applications
The compound 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 554423-30-2) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Structural Overview
The compound features a tetrahydropyrimidine core, which is known for its versatility in medicinal chemistry. The presence of amino and benzyl groups enhances its potential for biological activity, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The tetrahydropyrimidine scaffold is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that modifications to this structure can enhance its efficacy against specific cancer types.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored. Similar derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The introduction of cyclic structures like cyclohexene may contribute to increased membrane permeability, enhancing antimicrobial activity.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of tetrahydropyrimidine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Cardiovascular Applications
Compounds related to this compound have been investigated for their potential to regulate blood pressure and improve cardiovascular health. Their ability to influence vascular smooth muscle relaxation could lead to new therapies for hypertension.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydropyrimidines and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Antimicrobial Efficacy
A comparative study published in Pharmaceutical Biology assessed the antimicrobial activity of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Candida albicans. The study found that certain structural modifications improved efficacy, suggesting that 6-Amino-1-benzyl derivatives could be further optimized for clinical use.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation; apoptosis induction | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against bacterial and fungal pathogens | Pharmaceutical Biology |
| Neuroprotective | Modulation of neurotransmitter systems; antioxidant effects | Emerging research in neuropharmacology |
| Cardiovascular Health | Regulation of blood pressure; vascular relaxation | Studies on cardiovascular pharmacotherapy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with its analogues, focusing on substituents, molecular properties, and inferred pharmacological implications:
Key Research Findings and Implications
Substituent Effects on Solubility: The cyclohexenylethylamino group in the target compound likely reduces aqueous solubility compared to hydrophilic substituents like 2-methoxyethylamino or 3-hydroxypropylamino. Hydroxypropyl derivatives exhibit enhanced hydrogen-bonding capacity, which could improve binding to polar enzyme active sites.
Structural Rigidity :
- The cyclohexenyl moiety introduces conformational constraints, which may stabilize specific binding conformations in target proteins.
Synthetic Accessibility: Methoxyethyl and hydroxypropyl derivatives are more synthetically tractable due to commercially available precursors, whereas cyclohexenylethylamino substitution requires specialized reagents.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via multi-step routes involving cyclocondensation of substituted urea/thiourea derivatives with β-keto esters or nitriles under acidic or basic conditions. Key steps include:
- Substitution at position 5 : Use of 2-(cyclohex-1-en-1-yl)ethylamine as a nucleophile under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity.
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate stability. Microwave-assisted synthesis may reduce reaction time .
Advanced: How can regioselectivity challenges during functionalization at position 5 be systematically addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Catalytic control : Palladium-mediated coupling or copper-catalyzed Ullmann reactions to direct substitution .
- Protecting groups : Temporary protection of the 6-amino group (e.g., Boc) prevents undesired side reactions .
- Computational guidance : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) of intermediates .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding (e.g., NH···O interactions in the tetrahydropyrimidine ring) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced: How do structural modifications at the cyclohexenylethylamino moiety influence bioactivity, and what predictive tools validate these effects?
Answer:
- SAR studies : Replace the cyclohexenyl group with alternative alicyclic amines (e.g., cyclopentenyl) to assess changes in lipophilicity and target binding .
- Computational methods :
- Molecular docking : AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by simulating ligand-receptor interactions.
- MD simulations : GROMACS evaluates conformational stability in biological membranes .
- Validation : Compare predicted vs. experimental IC50 values in enzymatic assays to refine models .
Data Contradiction: How should researchers resolve discrepancies in reported enzymatic inhibition data for this compound?
Answer:
Conflicting results may arise from:
- Assay conditions : Buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) impacts ionization and activity .
- Compound purity : Trace impurities (e.g., unreacted intermediates) skew results. Validate via LC-MS and elemental analysis .
- Biological variability : Use standardized cell lines (e.g., HEK293) and replicate experiments (n ≥ 3) .
Advanced: What strategies improve solubility and pharmacokinetic properties without altering core pharmacophore activity?
Answer:
- Prodrug design : Introduce phosphate or acetyl groups at the 2,4-dione positions for enhanced aqueous solubility .
- Salt formation : Hydrochloride or mesylate salts improve bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life .
Basic: What are the documented biological targets or mechanisms of action for this compound?
Answer:
- Enzyme inhibition : Potent activity against dihydrofolate reductase (DHFR) and thymidylate synthase via competitive binding at the substrate site .
- Receptor modulation : Partial agonism of adenosine A2A receptors, validated via radioligand binding assays .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
Answer:
- In vitro assays : Microsomal stability tests (human liver microsomes) quantify CYP450-mediated degradation.
- Metabolite profiling : LC-QTOF-MS identifies oxidative metabolites (e.g., hydroxylation at the cyclohexenyl group) .
- In vivo PK : Administer to rodent models and measure plasma half-life (t1/2) and clearance rates .
Data Contradiction: How to address inconsistencies in reported crystal structure data for analogous tetrahydropyrimidine-diones?
Answer:
- Re-crystallization : Use alternative solvents (e.g., DMSO vs. methanol) to obtain polymorphs.
- Validation : Cross-reference X-ray data (CCDC entries) with DFT-optimized geometries .
- Thermal analysis : DSC identifies phase transitions affecting crystallinity .
Advanced: What are the best practices for scaling up synthesis while maintaining regiochemical fidelity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
